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Compound of Interest

Compound Name: 3-Amino-2-iodobenzamide

Cat. No.: B15332742

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 3-Amino-2-iodobenzamide. The information is targeted towards researchers,
scientists, and professionals in the field of drug development and chemical synthesis. While
extensive searches of public databases did not yield experimentally verified spectra for this
specific molecule, this document presents predicted data based on the analysis of its structural
features and known spectroscopic principles of similar compounds.

Molecular Structure

Chemical Name: 3-Amino-2-iodobenzamide Molecular Formula: C7H7IN20 Molecular Weight:
262.05 g/mol CAS Number: Not available

The structure of 3-Amino-2-iodobenzamide, characterized by an aromatic ring with three
different substituents—an amino group, an iodine atom, and a carboxamide group—gives rise
to a distinct spectroscopic fingerprint. The relative positions of these groups (ortho, meta, and
para) are crucial in determining the chemical shifts in Nuclear Magnetic Resonance (NMR)
spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation
patterns in Mass Spectrometry (MS).

Predicted Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for 3-Amino-2-
iodobenzamide. These values are estimations derived from spectral data of analogous
compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-Amino-2-iodobenzamide

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.5 d 1H Ar-H
~7.2 t 1H Ar-H
~6.8 d 1H Ar-H
~55-75 brs 2H -CONH:2z
~4.0-5.0 brs 2H -NH:z

Solvent: DMSO-ds br s: broad singlet, d: doublet, t: triplet

Table 2: Predicted 3C NMR Data for 3-Amino-2-iodobenzamide

Chemical Shift (6, ppm) Assignment
~ 170 C=0 (amide)
~ 148 C-NH:z

~ 135 C-H

~ 130 C-CONH:2

~ 120 C-H

~ 115 C-H

~95 C-l

Solvent: DMSO-ds
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Amino-2-iodobenzamide

Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Strong, Broad N-H stretch (NHz and CONH?2)
3200 - 3000 Medium Aromatic C-H stretch

~ 1660 Strong C=0 stretch (Amide I)

~ 1600 Medium N-H bend (Amide II)

1580 - 1450 Medium to Strong Aromatic C=C stretch

~ 1400 Medium C-N stretch

~ 1200 Medium C-N stretch

Below 700 Medium C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Amino-2-iodobenzamide

m/z Relative Intensity (%) Assignment

262 High [M]* (Molecular lon)
245 Medium [M-NHs]*

217 Medium [M-CONH2]*

135 High [M-I]*

119 Medium [M-1-NH2]*

91 Medium [CeHsN]*+

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. The specific parameters would need to be optimized for the sample and
instrument used.

NMR Spectroscopy

A sample of 3-Amino-2-iodobenzamide (5-10 mg) would be dissolved in a suitable deuterated
solvent, such as DMSO-ds (approximately 0.7 mL), and transferred to a 5 mm NMR tube. H
and 3C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For
IH NMR, typically 16-32 scans would be collected, and for 13C NMR, a larger number of scans
(1024 or more) would be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the
range of 4000-400 cm™1. Typically, 16 or 32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (El) mass spectrometer. A
small amount of the sample would be introduced into the ion source, typically via a direct
insertion probe. The electron energy would be set to 70 eV. The mass analyzer (e.g., a
quadrupole or time-of-flight) would be scanned over a mass range of m/z 50-500 to detect the
molecular ion and its characteristic fragment ions.

Logical Workflow for Synthesis and
Characterization

The synthesis of a substituted benzamide like 3-Amino-2-iodobenzamide typically follows a
multi-step pathway. The following diagram illustrates a generalized workflow for the synthesis
and subsequent spectroscopic characterization of such a compound.
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Generalized Workflow for Synthesis and Characterization

Starting Material

(e.g., Substituted Benzoic Acid)

tep 1
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tep 2
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Amide Formation

tep 4

Purification

(e.g., Recrystallization, Chromatography)

3-Amino-2-iodobenzamide
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MS
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Caption: Synthetic and analytical workflow.
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This document serves as a foundational guide to the spectroscopic properties of 3-Amino-2-
iodobenzamide. For definitive characterization, the synthesis and experimental analysis of the
compound are required.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-iodobenzamide: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15332742#spectroscopic-data-for-3-amino-2-
iodobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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